4-Ethoxy-4-(trifluoromethyl)piperidine
Overview
Description
4-Ethoxy-4-(trifluoromethyl)piperidine is a useful research compound. Its molecular formula is C8H14F3NO and its molecular weight is 197.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-Ethoxy-4-(trifluoromethyl)piperidine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound also seems to be used in the synthesis of dopamine D3 receptor antagonists .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the biochemical pathways. In the Suzuki–Miyaura coupling reaction, the compound participates in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound. This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’s unique properties make it a valuable tool for studies in various fields.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in the synthesis of complex organic compounds .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions for optimal performance . .
Biochemical Analysis
Biochemical Properties
4-Ethoxy-4-(trifluoromethyl)piperidine plays a significant role in biochemical reactions, particularly in the synthesis of biologically active compounds. It is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been utilized in the synthesis of dopamine D3 receptor antagonists, indicating its potential role in modulating neurotransmitter pathways . The interactions between this compound and biomolecules are primarily mediated through its trifluoromethyl group, which can form strong hydrogen bonds and hydrophobic interactions, thereby affecting the binding affinity and specificity of the compound.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the trifluoromethyl group in this compound can interfere with the biochemistry of respiration, potentially affecting cellular energy production . Additionally, its interaction with specific receptors and enzymes can lead to alterations in gene expression, thereby influencing cellular responses and metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The trifluoromethyl group is particularly important in these interactions, as it can enhance the binding affinity of the compound to its target molecules. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating their activity and influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under various conditions, but its degradation products can also have significant biochemical effects. Long-term studies have shown that this compound can have lasting impacts on cellular function, particularly in in vitro and in vivo models . The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of other reactive species.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including alterations in cellular metabolism and gene expression . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s effects become pronounced and potentially harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. One of the key enzymes involved in its metabolism is cytochrome P450, which mediates the ring contraction of piperidine drugs . This compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The interactions between this compound and metabolic enzymes are critical for understanding its biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, accumulating in specific tissues and compartments . The distribution of this compound is influenced by its physicochemical properties, including its hydrophobicity and ability to form hydrogen bonds. These properties also affect its localization and accumulation within cells, impacting its overall biochemical activity.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific compartments or organelles within the cell, where it exerts its biochemical effects. Post-translational modifications and targeting signals play a crucial role in directing this compound to its site of action . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
4-ethoxy-4-(trifluoromethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO/c1-2-13-7(8(9,10)11)3-5-12-6-4-7/h12H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVBFKNAXVFALJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCNCC1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.